Hexylcaine hydrochloride
Description
Historical Context of Local Anesthetic Research and Development
The development of hexylcaine (B1204205) hydrochloride is situated within the extensive history of scientific efforts to control pain locally. This journey began long before its synthesis, with the isolation of cocaine and the subsequent quest for safer, synthetic alternatives.
Early Investigations into Local Anesthesia and Benzoic Acid Ester Derivatives
The history of local anesthesia is intrinsically linked to the coca plant. nih.gov In 1860, Albert Niemann first isolated the alkaloid cocaine from coca leaves. nih.gov However, its clinical potential was not realized until 1884, when Austrian ophthalmologist Karl Koller demonstrated its efficacy as a topical anesthetic for eye surgery. nih.govnih.goventokey.com This discovery marked the birth of modern local anesthesia. researchgate.net
The identification of cocaine's chemical structure as a benzoic acid ester was a pivotal moment, guiding the synthesis of numerous derivatives. nih.goventokey.com Scientists aimed to create new compounds that retained the anesthetic properties of cocaine but without its significant toxicity and addictive potential. aneskey.comnih.gov This led to the era of aminoester local anesthetics. aneskey.com Alfred Einhorn, a German chemist, was a key figure in this period. In 1890, he proposed that the benzoate (B1203000) ester part of the cocaine molecule was responsible for its anesthetic activity and proceeded to synthesize analogs. ebsco.com His work culminated in the development of procaine (B135) in 1904, which became the standard local anesthetic for nearly half a century. aneskey.comebsco.com
Other benzoic acid ester derivatives followed, each with unique properties. Amylocaine (Stovaine) was introduced in 1903, and tetracaine (B1683103), a potent ester of the benzoic acid series, appeared in 1930. nih.govaneskey.com These early ester-type compounds, while effective, often shared similar allergic potential due to their structural relation to para-aminobenzoic acid (PABA). aneskey.com A significant shift occurred in 1943 with the synthesis of lidocaine (B1675312), the first amide-type local anesthetic, which offered a different chemical structure and avoided the allergenicity associated with esters. researchgate.netaneskey.com
Pioneering Research and Initial Clinical Studies of Hexylcaine Hydrochloride
This compound, chemically known as 1-cyclohexylamino-2-propylbenzoate, emerged within this evolving landscape of local anesthetic research. jamanetwork.com Unlike many earlier ester anesthetics, the amino group in hexylcaine is not in the para-position of the benzene (B151609) ring. jamanetwork.com The synthesis of hexylcaine involves the reductive amination of 1-amino-2-propanol with cyclohexanone, followed by esterification with benzoyl chloride. wikipedia.org
Initial pharmacological and clinical studies were conducted by researchers such as Beyer et al., Ruben and Anderson, and Orkin and Rovenstine. jamanetwork.com A 1948 comparative study by Beyer and his colleagues established the agent's activity and toxicity profile. jamanetwork.com Subsequent clinical investigations confirmed its effectiveness. A preliminary report by Ruben and Anderson in 1949, and a more extensive report on 2,000 cases in 1952, detailed its use for spinal and regional nerve blocks, comparing it with procaine. medkoo.com Further studies explored its application in various medical procedures, including urological surgery and major endoscopic procedures. ncats.io These pioneering studies established hexylcaine as an effective, short-acting local anesthetic, leading to its approval and use in clinical practice. wikipedia.orgncats.io
Evolution of this compound's Role in Pharmacological Inquiry
While its clinical use has ceased, this compound remains a relevant compound in the context of pharmacological research, particularly for understanding the structure-activity relationships and comparative effects of local anesthetics.
Contributions to Understanding Ester-Type Local Anesthetics
This compound exemplifies the classic structure of an ester-type local anesthetic, which generally consists of an aromatic portion (benzoic acid), an intermediate ester chain, and an amine portion (cyclohexylamine). nih.govnih.govvulcanchem.com Its mechanism of action is consistent with this class of drugs: it reversibly blocks nerve conduction by inhibiting voltage-gated sodium channels in the neuronal cell membrane. drugbank.comnih.govcymitquimica.com By binding to a receptor site thought to be on the inner, cytoplasmic portion of the sodium channel, it prevents the influx of sodium ions necessary for the generation and propagation of an action potential. drugbank.comnih.govcymitquimica.com
The study of hexylcaine and other ester anesthetics helped solidify the understanding that the ester bond is crucial for anesthetic activity but also the site of metabolic breakdown. nih.goventokey.com Ester-type anesthetics like hexylcaine are hydrolyzed by plasma esterases, leading to a shorter biological half-life, which for hexylcaine is less than 10 minutes. nih.gov This rapid metabolism contrasts with the more stable amide-type anesthetics, which are metabolized in the liver. nih.gov The specific chemical structure of hexylcaine, particularly its cyclohexyl group, enhances its lipid solubility, which influences its tissue penetration and potency. vulcanchem.com
Its Significance in Comparative Pharmacological and Toxicological Research
This compound has frequently been used as a subject in research comparing the properties of various local anesthetics. nih.govjamanetwork.com These comparative studies are essential for elucidating the subtle differences in onset of action, duration, and potential toxicity among anesthetic agents. For instance, early clinical reports directly compared the efficacy of hexylcaine with procaine for spinal anesthesia. medkoo.com
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₆H₂₃NO₂.HCl | biosynth.com |
| Molecular Weight | 297.82 g/mol | biosynth.com |
| IUPAC Name | 1-(cyclohexylamino)propan-2-yl benzoate hydrochloride | vulcanchem.com |
| Appearance | White to off-white crystalline powder | cymitquimica.com |
| Melting Point | 177-178.5 °C | vulcanchem.com |
| Synonyms | Cyclaine, Osmocaine | nih.govwikipedia.org |
Table 2: Comparative Characteristics of Ester-Type Local Anesthetics
| Compound | Year Introduced | Key Feature | Relative Potency/Duration |
| Cocaine | 1884 (clinical use) | First natural local anesthetic; Benzoic acid ester | Standard for early comparisons |
| Procaine | 1904 | First synthetic ester anesthetic; PABA derivative | Low potency, short duration |
| Tetracaine | 1930 | PABA derivative with n-butyl group | High potency, long duration, but higher toxicity |
| Hexylcaine | 1952 (approved) | Non-PABA benzoic acid ester | Short-acting |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(cyclohexylamino)propan-2-yl benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-13(12-17-15-10-6-3-7-11-15)19-16(18)14-8-4-2-5-9-14;/h2,4-5,8-9,13,15,17H,3,6-7,10-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFCPNHRBINLRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CCCCC1)OC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
532-77-4 (Parent) | |
| Record name | Hexylcaine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045321 | |
| Record name | Hexylcaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532-76-3 | |
| Record name | Hexylcaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=532-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexylcaine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexylcaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(benzoyloxy)propyl]cyclohexylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXYLCAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V00NQ7SDYI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology of Hexylcaine Hydrochloride
Mechanism of Action at the Molecular and Cellular Level
The primary mechanism of action for hexylcaine (B1204205) hydrochloride involves the inhibition of voltage-gated sodium channels in the neuronal cell membrane. nih.govvulcanchem.comnih.gov This action prevents the generation and propagation of nerve impulses, leading to a temporary loss of sensation in a localized area. cymitquimica.comontosight.ai
Inhibition of Voltage-Gated Sodium Channels
Voltage-gated sodium channels are crucial for the function of excitable cells like neurons. They are responsible for the rapid influx of sodium ions that underlies the depolarization phase of an action potential. drugbank.com By blocking these channels, hexylcaine interrupts this fundamental process of nerve signaling. slideshare.net
Hexylcaine hydrochloride exerts its anesthetic effect by physically obstructing the voltage-gated sodium channels. vulcanchem.comyoutube.com This blockade prevents sodium ions from flowing into the neuron, thereby inhibiting the membrane depolarization required to initiate and propagate an action potential. drugbank.comnih.govpharmacy180.com The drug binds more readily to sodium channels that are in an "open" state, meaning that the onset of the nerve block is faster in neurons that are actively firing. wikidoc.org
The receptor site for hexylcaine is located on the cytoplasmic (inner) portion of the sodium channel. drugbank.comnih.govnih.govslideshare.net To reach this site, the hexylcaine molecule, which is a weak base typically formulated as a hydrochloride salt, must first cross the cell membrane. wikidoc.org In the tissues, the uncharged base form of the molecule diffuses across the neuronal membrane. Once inside the cell, an equilibrium is established, and the protonated, ionized form of the molecule binds to the receptor site within the channel, causing the anesthetic effect. wikidoc.org
Disruption of Action Potential Generation and Nerve Impulse Conduction
By blocking the influx of sodium ions, this compound effectively raises the threshold for electrical excitation in the nerve. nih.govvulcanchem.comyoutube.com This means that a greater stimulus is required to generate an action potential. As the concentration of the local anesthetic increases, the rate of rise of the action potential is reduced, the nerve conduction velocity slows, and eventually, the generation of an action potential is completely prevented. nih.govpharmacy180.com This failure to transmit the electrical signal along the nerve fiber results in the blockade of sensory information, including pain. uomustansiriyah.edu.iq
Structure-Activity Relationship (SAR) Studies in Benzoic Acid Ester Local Anesthetics
The chemical structure of a local anesthetic is critical to its activity. For benzoic acid esters like hexylcaine, the molecule generally consists of three parts: a lipophilic aromatic portion (the benzoic acid ester), an intermediate ester linkage, and a hydrophilic aminoalkyl group. rsc.orgnih.gov Modifications to these components can significantly alter the anesthetic's potency, duration of action, and stability. nih.gov
Influence of Aryl and Aminoalkyl Moieties on Pharmacological Activity and Stability
The aryl group , in this case, the benzoate (B1203000) ester, is essential for the anesthetic effect. rsc.org Substituents on the aromatic ring can influence the molecule's properties. Electron-donating groups, such as alkoxy or amino groups, in the ortho or para positions can increase the electron density of the carbonyl oxygen, which has been shown to enhance anesthetic activity. youtube.compharmacy180.com
The aminoalkyl group is not strictly required for local anesthetic activity but is crucial for forming water-soluble salts, such as the hydrochloride form, which allows for clinical application. youtube.com Tertiary amines generally result in more effective and longer-acting anesthetics compared to primary or secondary amines, although they can be more irritating. slideshare.netyoutube.com The nature of the alkyl groups attached to the nitrogen atom also influences the lipid solubility and, consequently, the potency and duration of action of the anesthetic. iptsalipur.org Increasing the length of the alkyl chain can increase both potency and toxicity. scribd.com
Table 1: Influence of Structural Moieties on the Activity of Benzoic Acid Ester Local Anesthetics
| Structural Component | Influence on Pharmacological Activity |
|---|---|
| Aryl Group (Lipophilic) | Essential for binding to the sodium channel receptor. pharmacy180.com Substituents can modify potency; electron-donating groups at the ortho or para position generally enhance activity. youtube.comiptsalipur.org |
| Intermediate Chain (Ester Linkage) | Affects the duration of action and metabolism. Ester linkages are susceptible to hydrolysis by plasma esterases. Branching near the ester can increase duration. youtube.com |
| Aminoalkyl Group (Hydrophilic) | Important for water solubility and forming injectable salts. Tertiary amines are generally more potent and longer-acting than primary or secondary amines. slideshare.netyoutube.com |
Impact of Intermediate Chain and N-Alkyl Branching on Efficacy and Toxicity
The chemical structure of a local anesthetic is a key determinant of its efficacy and toxicity, with the intermediate ester or amide chain and the branching of the N-alkyl group playing significant roles. In the case of hexylcaine, which is a benzoate ester, these structural features are crucial for its pharmacological profile. nih.govuogqueensmcf.com
The intermediate chain, the linker between the lipophilic aromatic ring and the hydrophilic amine group, influences potency, toxicity, and duration of action. scribd.com Generally, increasing the length of this alkyl chain can enhance anesthetic potency. scribd.com However, this modification also tends to increase toxicity. scribd.com The nature of this intermediate chain also dictates the molecule's chemical stability, which in turn affects the duration of action and relative toxicity. scribd.com For instance, amino amides are typically more resistant to metabolic hydrolysis than amino esters, leading to a longer duration of action. scribd.com
A critical structural feature of hexylcaine is the presence of small alkyl moieties, specifically a methyl group, near the ester functional group. uogqueensmcf.com This branching provides steric hindrance that checks and prevents the hydrolysis of the ester by plasma esterases. uogqueensmcf.comscribd.com This structural arrangement significantly increases the duration of action of the compound. uogqueensmcf.com The cyclohexyl group attached to the nitrogen atom also contributes to its lipid solubility, which enhances tissue penetration. vulcanchem.com
Role of pKa Values and Ionization State in Biophase Access and Activity
The efficacy of a local anesthetic like this compound is fundamentally linked to its pKa value and the resulting ionization state at physiological pH. The pKa is the pH at which the compound exists in equal proportions of its ionized (cationic, water-soluble) and non-ionized (free base, lipid-soluble) forms. For hexylcaine, the predicted pKa of the strongest basic group is 9.87. drugbank.comdrugbank.com
This equilibrium is critical for the drug's journey to its site of action. For a local anesthetic to reach the biophase, which is the cytoplasmic side of the neuronal membrane, it must first cross the lipid-rich nerve sheath and cell membrane. nih.govvulcanchem.com The non-ionized, lipid-soluble base form of the molecule is responsible for this diffusion and tissue penetration. vulcanchem.comdokumen.pub
Once inside the neuron's cytoplasm (axoplasm), the molecule re-equilibrates into its ionized, cationic form. It is this charged cation that is the pharmacologically active species. nih.gov The cationic form of hexylcaine binds to a receptor site located on the inner portion of the voltage-gated sodium channel. nih.govdrugbank.com This binding action inhibits the influx of sodium ions, which prevents the depolarization of the membrane and the propagation of an action potential, resulting in the blockage of nerve conduction. nih.govvulcanchem.comcymitquimica.com Therefore, the pKa value is a crucial physicochemical property that governs the balance between membrane permeability (requiring the uncharged base) and receptor-binding activity (requiring the charged cation). dokumen.pub
Investigation of Interactions with Other Biological Targets
While the primary mechanism of action for hexylcaine is the blockade of voltage-gated sodium channels, research indicates potential interactions with other significant biological targets, suggesting a broader pharmacological profile.
Beyond its anesthetic function, hexylcaine has been identified as a ligand for sigma receptors. A patent document lists this compound among compounds classified as sigma ligands. google.com Sigma receptors are membrane-associated proteins found throughout the central nervous system and other parts of the body, and they are involved in various cellular functions. google.com Ligands that bind to these receptors can modulate a range of physiological and pathological processes. google.com The classification of hexylcaine as a sigma ligand suggests it may possess pharmacological activities that are distinct from its local anesthetic effects, although the full implications of this interaction require further investigation. google.com
This compound has been reported to exhibit anti-angiogenic properties. biosynth.com Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiology, such as wound healing, and in pathological conditions like tumor growth. google.comresearchgate.net This process is regulated by a variety of signaling molecules known as angiogenic factors. google.com
Specifically, this compound is said to inhibit angiogenesis by binding to key angiogenic factors, including Vascular Endothelial Growth Factor-A (VEGF-A) and Transforming Growth Factor-β1 (TGF-β1). biosynth.com VEGF-A is a potent signaling protein that is crucial for vasculogenesis and angiogenesis. google.com Similarly, TGF-β1 is a cytokine involved in a dynamic interaction among endothelial cells and the extracellular matrix environment during wound repair and angiogenesis. researchgate.net By binding to these factors, hexylcaine may interfere with the signaling cascade that promotes the growth of new blood vessels, an action that could be explored for therapeutic applications in diseases characterized by excessive angiogenesis. biosynth.com
Neuropharmacological Investigations of Hexylcaine Hydrochloride
Effects on Neuronal and Axonal Function Independent of Anesthesia
Investigations into local anesthetics have revealed significant effects on fundamental neuronal processes that are distinct from their primary channel-blocking function. These studies often utilize animal models, such as the bullfrog spinal nerve preparation, to elucidate the mechanisms underlying these secondary effects.
Inhibition of Fast Axonal Transport Mechanisms
Local anesthetics, as a class, are known to inhibit fast axonal transport in a reversible and dose-dependent manner. This process is crucial for delivering essential molecules like proteins and lipids from the neuron's cell body to the axon and its terminals. Research on various local anesthetics has shown that this inhibition is a consistent effect. For instance, studies on related compounds like dibucaine (B1670429) and tetracaine (B1683103) demonstrate a significant reduction in the transport of newly synthesized proteins in nerve fibers. It is understood that the charged form of local anesthetics may directly and reversibly inhibit the motility of kinesin, the motor protein that drives transport along microtubules, which could be a major cause of the inhibition of fast axonal transport.
Impact on Adenosine Triphosphate (ATP) and Creatine (B1669601) Phosphate Content in Neural Tissues
The energy required for axonal transport is derived from ATP. Therefore, the impact of local anesthetics on the energy stores within neural tissues is a key area of investigation. Studies on bullfrog spinal nerves incubated with various local anesthetics have examined their effects on the levels of ATP and creatine phosphate, which serves as a rapidly accessible reserve of high-energy phosphate.
While specific data for hexylcaine (B1204205) is not detailed in the available research, studies on similar compounds provide insight. For example, significant reductions in ATP content were observed with tetracaine and dibucaine. In contrast, some local anesthetics like lidocaine (B1675312) did not significantly lower ATP levels but did cause a significant reduction in creatine phosphate. This suggests that the inhibition of fast axonal transport by some local anesthetics may not be solely due to a general depletion of ATP.
Table 1: Effect of Select Local Anesthetics on High-Energy Phosphates in Bullfrog Spinal Nerve
| Compound | Concentration | Effect on ATP Content | Effect on Creatine Phosphate Content |
|---|---|---|---|
| Lidocaine | 14 mM or 20 mM | No significant reduction | Significant reduction observed |
| Tetracaine | 1 mM or 2 mM | Significant reduction observed | Not specified |
| Dibucaine | 0.5 mM | Significant reduction observed | Not specified |
| Dibucaine | 1 mM | Significant reduction observed | Reduction observed |
Modulation of Microtubule Density in Unmyelinated Axons
Microtubules form the cytoskeletal "highways" along which fast axonal transport occurs. Therefore, disruption of microtubule structure is a potential mechanism for the inhibition of this transport. Research has explored whether local anesthetics alter the density of microtubules in axons.
In studies using bullfrog unmyelinated axons, it was found that concentrations of lidocaine that inhibit transport did not affect microtubule density. Similarly, certain concentrations of tetracaine and dibucaine were found to inhibit transport without a sufficient corresponding reduction in microtubule density. This body of evidence suggests that the disruption of microtubules is not the primary mechanism by which these local anesthetics inhibit fast axonal transport.
Studies on Central Nervous System (CNS) Manifestations in Research Models
When local anesthetics reach systemic circulation in sufficient concentrations, they can produce significant effects on the central nervous system.
Analysis of CNS Excitation and Depression Phenomena
A well-documented systemic effect of local anesthetics, including hexylcaine, is a biphasic response in the central nervous system characterized by initial excitation followed by depression. researchgate.net In research models, this can manifest as restlessness, tremors, and clonic convulsions. researchgate.net These excitatory signs are a result of the initial blockade of inhibitory pathways in the CNS. As the systemic concentration of the drug increases, the blockade of both inhibitory and excitatory pathways leads to a generalized state of CNS depression, which can culminate in respiratory failure and death. researchgate.net Animal studies, including those in dogs and rabbits, have been used to determine the rates of administration that lead to these toxic effects and to compare the relative toxicity of different local anesthetic agents. researchgate.net
Effects on Hippocampal Neuron Morphology and Process Extension in Culture
The hippocampus is a critical region for learning and memory, and its neurons are known to be sensitive to various pharmacological agents. Research on other anesthetic agents provides a framework for how hexylcaine might be investigated in this context. Cultured hippocampal neurons are a common model to study changes in neuronal morphology, such as the density and shape of dendritic spines, which are small protrusions that are the primary sites of excitatory synapses.
Studies using anesthetics like isoflurane (B1672236) have shown that exposure can cause a rapid, yet reversible, decrease in the number and size of dendritic spines in cultured rat hippocampal neurons. ucsd.eduresearchgate.net This effect is thought to be linked to the destabilization of the actin cytoskeleton within the spines. pnas.org While specific studies on the effect of hexylcaine on hippocampal neuron morphology and process extension are not prevalent in the available literature, these established in-vitro models provide a clear methodology for such future neuropharmacological investigations. ucsd.eduresearchgate.netjneurosci.org
Research into Peripheral Nerve Blocking Characteristics
Hexylcaine hydrochloride is an ester-class local anesthetic recognized for its ability to induce a transient and reversible block of nerve conduction. drugbank.comnih.gov Investigations into its neuropharmacological properties reveal that its primary mechanism of action targets the peripheral nerves to prevent the propagation of action potentials, thereby blocking the sensation of pain. drugbank.compharmacyconcepts.in
The fundamental action of this compound is the inhibition of sodium influx through voltage-gated sodium channels located in the neuronal cell membrane. drugbank.comnih.gov When the compound is applied near a nerve, it interferes with these channels. This interference prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane. drugbank.com Consequently, an action potential cannot be generated or transmitted along the axon, and signal conduction is effectively inhibited. drugbank.comnih.gov Research suggests that the receptor site for this action is located on the cytoplasmic (inner) portion of the sodium channel. drugbank.com
Studies have characterized this compound as a short-acting local anesthetic. drugbank.comnih.gov Its pharmacological profile has been compared with other anesthetics to gauge its relative properties. For instance, research indicates that the onset and duration of action of this compound are nearly identical to that of lignocaine (lidocaine). slideshare.net Other comparative research has noted that for nerve blocking anesthesia, the intensity of Hexylcaine is similar to that of Cocaine and Butacaine. revistia.com
The following tables provide a summary of comparative research findings and concentrations mentioned in scientific literature.
Table 1: Qualitative Comparison of this compound to Other Local Anesthetics
| Characteristic | This compound | Lidocaine | Procaine (B135) | Cocaine | Butacaine |
|---|---|---|---|---|---|
| Anesthetic Class | Ester | Amide | Ester | Ester | Ester |
| Onset of Action | Similar to Lidocaine slideshare.net | Rapid unirioja.es | Slow unirioja.es | N/A | N/A |
| Duration of Action | Short; Similar to Lidocaine slideshare.netunirioja.es | Intermediate unirioja.es | Short unirioja.es | N/A | N/A |
| Intensity/Potency | Similar to Cocaine & Butacaine revistia.com | Intermediate unirioja.es | Low unirioja.es | N/A | N/A |
This table presents qualitative data synthesized from multiple sources and should not be interpreted as absolute quantitative values.
Table 2: Research Concentrations of Local Anesthetics for Nerve Blockade
| Anesthetic | Concentration | Research Context |
|---|---|---|
| This compound | 1-2% | Nerve blocking anesthesia revistia.com |
| This compound | 1-2.5% | Spinal anesthesia revistia.com |
| Hexylcaine (Cyclaine) | 1-2% | General use alongside Procaine and Lidocaine researchgate.net |
This table lists concentrations used in research contexts and does not represent administration guidelines.
Pharmacokinetic and Biotransformation Studies
Metabolism Pathways and Enzyme Kinetics
The biotransformation of Hexylcaine (B1204205) is primarily characterized by the cleavage of its ester linkage, a common pathway for local anesthetics of its class. nih.govdrugbank.com
As an ester-type local anesthetic, Hexylcaine hydrochloride is metabolized through hydrolysis by plasma esterases. nih.govdrugbank.com The primary enzyme responsible for this process is plasma pseudocholinesterase. caldic.com The rate of hydrolysis for ester local anesthetics can vary significantly between different compounds. caldic.com The chemical structure of Hexylcaine, specifically the presence of small alkyl groups near the ester bond, may create steric hindrance that slows the rate of hydrolysis, thereby influencing its duration of action. contineo.instudents-hub.com
The enzymatic hydrolysis of the ester bond in this compound results in its breakdown into two main biotransformation products. drugbank.com One of the identified metabolites is Benzoic acid. nih.govdrugbank.com Based on its chemical structure, 1-(cyclohexylamino)-2-propanol benzoate (B1203000), the other principal breakdown product is 1-Cyclohexylamino-2-propanol. drugfuture.comwikipedia.org These metabolites are considered inactive.
The stability and hydrolysis of ester-containing compounds are generally dependent on pH. While specific research detailing the pH dependence of Hexylcaine's ester bond hydrolysis in biological fluids such as cerebrospinal fluid is not extensively documented in the reviewed literature, general principles of local anesthetic pharmacology apply. The pH of tissues can influence the effectiveness of local anesthetics, as an acidic environment, such as in inflamed tissue, can decrease the amount of the uncharged base form available to penetrate the nerve membrane. caldic.com For ester-type anesthetics, pH can also impact the rate of chemical hydrolysis, which occurs in addition to enzymatic hydrolysis. google.com
Elimination Kinetics and Determination of Biological Half-Life in Research Models
The elimination of Hexylcaine is rapid, consistent with its classification as a short-acting anesthetic. wikipedia.org
The biological half-life of Hexylcaine has been reported to be less than 10 minutes. nih.govdrugbank.comwikipedia.org One study noted a plasma half-life of 13 minutes following intrathecal administration. ncats.io A key pharmacokinetic study conducted in both humans and mice provided data on its elimination kinetics, confirming its rapid clearance from the body. drugfuture.comnih.gov This rapid elimination is a direct consequence of its efficient hydrolysis by plasma esterases.
Pharmacokinetic Parameters of this compound
| Parameter | Value | Source(s) |
|---|---|---|
| Biological Half-Life | <10 minutes | nih.govdrugbank.comwikipedia.org |
| Metabolism Pathway | Hydrolysis by plasma esterases | nih.govdrugbank.comcaldic.com |
| Primary Metabolites | Benzoic acid, 1-Cyclohexylamino-2-propanol | nih.govdrugbank.comdrugfuture.comwikipedia.org |
Studies on Distribution and Bioavailability in Specific Tissues (e.g., Cerebrospinal Fluid)
Following administration, local anesthetics are distributed from the vascular compartment to various body tissues. slideshare.net Tissues with high perfusion, such as the brain, liver, lungs, and kidneys, tend to show higher initial concentrations. slideshare.net
A comparative study in humans and mice investigated the tissue distribution of Hexylcaine, noting its presence in the liver, lungs, and muscles. nih.gov However, specific studies focusing on the distribution and bioavailability of this compound in cerebrospinal fluid are not detailed in the available literature.
Toxicological Research and Safety Profile Analysis
Mechanisms of Cellular and Systemic Toxicity
The systemic toxicity of hexylcaine (B1204205) hydrochloride is primarily an extension of its therapeutic action on the central nervous and cardiovascular systems.
Overdose or rapid systemic absorption of hexylcaine hydrochloride can lead to significant neurological effects. wikipedia.orgdrugbank.com The primary mechanism is the blockade of inhibitory pathways in the cerebral cortex, leading to an imbalance in neuronal activity. Initial signs of central nervous system (CNS) toxicity can include headache, tinnitus (ringing in the ears), and perioral numbness or a tingling sensation around the mouth and tongue. drugbank.comnih.govmedkoo.com As plasma concentrations of the anesthetic rise, more severe neurological complications can manifest, including convulsions. drugbank.comnih.govmedkoo.com These symptoms are consistent with the general effects of local anesthetic systemic toxicity.
This compound can exert depressant effects on the cardiovascular system. drugbank.comnih.gov By blocking cardiac sodium channels, it can decrease the rate of depolarization in myocardial cells, leading to reduced myocardial contractility and conduction velocity. ncats.io This can result in decreased heart function. drugbank.comnih.govmedkoo.com Studies have identified hexylcaine as a cardiovascular agent, indicating its potential to impact cardiac function. nih.gov
The toxicological profile of this compound includes potential adverse effects on the respiratory system. wikipedia.orgdrugbank.com Severe systemic toxicity can lead to respiratory depression and, in extreme cases, respiratory arrest or the inability to breathe. drugbank.comnih.govmedkoo.com This is often a consequence of the drug's depressant effects on the central nervous system, which controls respiration.
Comparative Toxicity Assessments with Other Local Anesthetic Agents
Research has been conducted to compare the activity and toxicity of hexylcaine with other local anesthetic agents. nih.govjamanetwork.com One study noted that its effectiveness as a local anesthetic is comparable to other drugs in its class, such as lidocaine (B1675312). ontosight.ai However, another source suggests that while its actions are more intense and prolonged than procaine (B135), its duration of action is shorter than that of bupivacaine (B1668057) or prilocaine. drugcentral.org Some sources indicate that this compound has a relatively low toxicity profile, which made it suitable for various clinical applications. cymitquimica.comjamanetwork.com
Below is a comparative table of toxicological data for Hexylcaine and other local anesthetics.
| Local Anesthetic | Common Neurological Toxicities | Common Cardiovascular Toxicities |
| Hexylcaine | Headache, tinnitus, perioral numbness, convulsions. wikipedia.orgdrugbank.comnih.gov | Decreased heart function, cardiovascular depression. drugbank.comnih.govnih.gov |
| Lidocaine | Drowsiness, dizziness, paresthesia, muscle twitching, seizures. | Bradycardia, hypotension, cardiovascular collapse. |
| Bupivacaine | Similar to lidocaine, but with a higher propensity for severe CNS effects. | High cardiotoxicity, ventricular arrhythmias, myocardial depression. |
| Procaine | Lower incidence of CNS toxicity compared to other agents. | Low cardiotoxicity, but can cause hypotension. |
Biocompatibility and Cellular Interactions in In Vitro and In Vivo Models
Studies have suggested that this compound is biocompatible with living tissues. biosynth.com One source indicates that it does not react chemically with most substances, including collagen and phospholipids. biosynth.com Animal experiments have reportedly shown no side effects, further supporting its biocompatibility. biosynth.com Research involving in vivo models in chickens demonstrated that a 5% solution of this compound caused immediate and general epithelial sloughing and mucosal inflammation in the nasal passages. scispace.com Further research has also investigated its use in poly(lactide-coglycolide) film for in vivo biocompatibility and drug release studies. googleapis.com
Comparative Pharmacological Research
Evaluation of Efficacy and Potency Against Other Local Anesthetics
The clinical efficacy of a local anesthetic is determined by its potency (the concentration required to produce a nerve block) and its duration of action. These properties are intrinsically linked to the drug's physicochemical characteristics. Local anesthetics are often categorized into groups of low, intermediate, and high potency and duration. nih.govpharmacyfreak.com
Relative Potency and Duration of Action Comparisons (e.g., Cocaine, Butacaine, Procaine (B135), Tetracaine (B1683103), Lidocaine (B1675312), Meprylcaine)
Hexylcaine (B1204205) is described as a short-acting local anesthetic. drugbank.comwikipedia.org Research indicates its anesthetic intensity is comparable to that of cocaine and butacaine. revistia.com In the broader classification, procaine is considered a benchmark for low potency and short duration. nih.govpharmacyfreak.com In contrast, amide-type anesthetics like lidocaine and mepivacaine (B158355) are of intermediate potency and duration, while tetracaine is an ester-type anesthetic known for its high potency and long duration of action. nih.govpharmacyfreak.compharmacyconcepts.in
The placement of small alkyl groups near the ester linkage in molecules like hexylcaine and meprylcaine (B109537) is a structural modification intended to hinder hydrolysis, thereby increasing the duration of action compared to simpler esters. pharmacy180.comcontineo.in Despite this, hexylcaine is still generally categorized as having a short duration of action. drugbank.comwikipedia.org
Table 1: Comparative Profile of Local Anesthetics This table provides a qualitative comparison based on available pharmacological classifications.
| Compound | Chemical Class | Relative Potency | Duration of Action |
| Hexylcaine | Ester | Comparable to Cocaine revistia.com | Short drugbank.comwikipedia.org |
| Cocaine | Ester | High (Topical) tumescent.org | Intermediate |
| Butacaine | Ester | High | Long |
| Procaine | Ester | Low (Standard) nih.govpharmacyfreak.com | Short pharmacyfreak.comwfsahq.org |
| Tetracaine | Ester | High nih.govpharmacyfreak.com | Long pharmacyfreak.comjumedicine.com |
| Lidocaine | Amide | Intermediate nih.govpharmacyfreak.com | Intermediate pharmacyfreak.comwfsahq.org |
| Meprylcaine | Ester | Intermediate | Short |
| Mepivacaine | Amide | Intermediate nih.gov | Intermediate revistia.comwfsahq.org |
Analysis of Mechanistic Similarities and Differences within Local Anesthetic Classes
All local anesthetics, including hexylcaine, share a primary mechanism of action: they reversibly block voltage-gated sodium channels on the neuronal cell membrane. medscape.comnysora.comcymitquimica.com This action prevents the influx of sodium ions necessary for the generation and propagation of an action potential, resulting in a loss of sensation. medscape.comnysora.com The receptor site is believed to be on the cytoplasmic side of the sodium channel. drugbank.com Despite this common mechanism, significant differences exist between the two major classes of local anesthetics.
Distinction and Overlap between Ester-Type and Amide-Type Local Anesthetics
The fundamental distinction between the two classes lies in their chemical linkage—an ester or an amide bond—which connects the aromatic (lipophilic) portion of the molecule to the amine (hydrophilic) portion. wfsahq.orglibertyendo.com
Ester-Type Anesthetics (e.g., Hexylcaine, Procaine, Tetracaine, Cocaine):
Metabolism: Esters are primarily and rapidly hydrolyzed in the plasma by the enzyme pseudocholinesterase. wfsahq.orgnih.gov This rapid breakdown generally leads to a shorter duration of action. libertyendo.com
Allergic Potential: A metabolite of many ester anesthetics is para-aminobenzoic acid (PABA), a compound known to be associated with allergic reactions in a subset of the population. wfsahq.org
Amide-Type Anesthetics (e.g., Lidocaine, Mepivacaine):
Metabolism: Amides undergo more complex and slower metabolic breakdown in the liver by microsomal enzymes. jumedicine.comlibertyendo.comnih.gov This slower metabolism is a key reason for their generally longer duration of action compared to esters. libertyendo.com
Allergic Potential: True allergic reactions to amide local anesthetics are considered extremely rare. wfsahq.org
The overlap in their function is the shared ability to block sodium channels, but their structural differences lead to distinct metabolic pathways and allergenic profiles. wfsahq.orglibertyendo.comnih.gov
Research on Physiochemical Factors Influencing Local Anesthetic Properties
The clinical behavior of a local anesthetic is not arbitrary but is governed by specific physicochemical properties of the molecule. Key among these are lipid solubility and the degree of protein binding. medscape.comumontreal.ca
Role of Lipid Solubility and Protein Binding in Pharmacological Profile
There is a direct and well-established correlation between a local anesthetic's physicochemical properties and its pharmacological action. nysora.comumontreal.ca
Lipid Solubility and Potency: The potency of a local anesthetic is directly related to its lipid solubility. medscape.comnysora.comnih.gov A more lipid-soluble (lipophilic) molecule can more easily penetrate the lipid-rich nerve membrane to reach its binding site on the sodium channel. medscape.comnih.gov Hexylcaine's cyclohexyl group, for instance, enhances its lipid solubility and tissue penetration compared to simpler structures like procaine. vulcanchem.com
Protein Binding and Duration of Action: The duration of action of a local anesthetic is primarily determined by its degree of protein binding. medscape.comnih.govumontreal.ca After reaching the sodium channel, the anesthetic molecule binds to the channel's protein structure. A higher affinity for protein binding means the drug will remain at the receptor site for a longer period, thus prolonging the nerve block. medscape.comnih.gov Anesthetics with high protein binding, such as bupivacaine (B1668057) (95%), have a much longer duration than those with low protein binding, like procaine (5%). umontreal.caumontreal.ca
These two factors, lipid solubility and protein binding, are often correlated; increased lipid solubility is generally associated with increased protein binding and, consequently, a longer duration of action. nysora.com
Table 2: Physicochemical Properties of Selected Local Anesthetics
| Compound | Chemical Class | Lipid Solubility (Partition Coefficient) | Protein Binding (%) |
| Hexylcaine | Ester | 3.04 - 3.83 (logP) drugbank.com | Data not widely available |
| Procaine | Ester | 0.6 | 5.8 umontreal.ca |
| Tetracaine | Ester | 80 | 75.6 |
| Lidocaine | Amide | 2.9 umontreal.ca | 64.3 umontreal.ca |
| Mepivacaine | Amide | 0.8 umontreal.ca | 77.5 umontreal.ca |
| Bupivacaine | Amide | 27.5 | 95.6 |
Analytical and Bioanalytical Research Methodologies
Chromatographic Techniques for Detection, Quantification, and Impurity Profiling
Chromatography is a cornerstone for the analytical assessment of Hexylcaine (B1204205) hydrochloride. The separation and analysis of the compound are achieved through several methods, each offering distinct advantages in terms of speed, resolution, and compatibility with different detection systems. These techniques are crucial for developing a comprehensive analytical profile of the molecule.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of Hexylcaine hydrochloride. Its versatility and precision make it suitable for both quantitative analysis and the isolation of impurities for further characterization. Method development in HPLC focuses on optimizing separation conditions to achieve high resolution and sensitivity.
Reverse-phase (RP) HPLC is a commonly employed method for the analysis of this compound. sielc.com This technique utilizes a non-polar stationary phase and a polar mobile phase. A straightforward RP-HPLC method for this compound involves a mobile phase containing acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com The optimization of the mobile phase, particularly the ratio of organic solvent to aqueous buffer and the pH, is critical for achieving efficient separation from potential impurities and degradation products. A specialized reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1 column, can be used for this analysis. sielc.com
Table 1: Example of Reverse Phase HPLC Conditions for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Detection | UV-Vis or Mass Spectrometry (MS) |
Data derived from an established HPLC method for this compound. sielc.com
For applications requiring high sensitivity and specificity, such as pharmacokinetic studies or impurity identification, coupling HPLC with a mass spectrometer (MS) is invaluable. However, non-volatile buffers like phosphoric acid are incompatible with MS detectors. To facilitate HPLC-MS analysis, the mobile phase must be modified. Phosphoric acid is typically replaced with a volatile acid, such as formic acid, which does not interfere with the ionization process in the mass spectrometer. sielc.com This adaptation allows for the powerful combination of chromatographic separation with mass-based detection and quantification. nih.govresearchgate.net
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) to achieve faster and more efficient separations compared to traditional HPLC. mdpi.com UPLC systems operate at higher pressures, resulting in reduced analysis times and lower solvent consumption without compromising the quality of the results. researchgate.net The HPLC method developed for this compound using 3 µm particle columns is scalable and suitable for rapid UPLC applications, making it ideal for high-throughput screening and analysis in busy laboratories. sielc.comresearchgate.net
Chiral HPLC and Supercritical Fluid Chromatography (SFC) for Stereoisomer Analysis
This compound contains a chiral center, meaning it can exist as different stereoisomers (enantiomers). Since enantiomers can exhibit different pharmacological and toxicological properties, their separation and quantification are critical in drug development. shimadzu-webapp.eu
Chiral HPLC is a direct method for separating enantiomers. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov The development of a chiral HPLC method involves screening various CSPs and mobile phases to find the optimal conditions for enantioselective separation. chromatographyonline.com
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. shimadzu-webapp.euhplc.eu SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. This technique often provides faster separations and is considered a "greener" alternative due to reduced organic solvent usage. nih.gov For separating stereoisomers of pharmaceutical compounds, SFC can offer superior performance compared to HPLC. shimadzu-webapp.eu
Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) Applications
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique often used for qualitative analysis, such as identifying compounds, checking purity, and monitoring the progress of a reaction. tricliniclabs.comresearchgate.net In the context of local anesthetics, TLC can be used with a combination of detection reagents, such as cobalt(II) thiocyanate (B1210189) solution followed by Ehrlich's reagent, to distinguish between different compounds based on the colored spots they produce. researchgate.net While less quantitative than HPLC, its simplicity makes it a valuable screening tool. nih.gov
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While many local anesthetics, including related compounds like lidocaine (B1675312), can be analyzed by GC, it often requires derivatization to increase their volatility and thermal stability. nih.govbrieflands.com A GC method coupled with a Flame Ionization Detector (GC-FID) has been developed for the determination of lidocaine HCl in pharmaceutical formulations, demonstrating good specificity, accuracy, and a short run time. brieflands.com This suggests that GC could be a viable, though potentially more complex, method for the analysis of this compound, particularly for specific applications like analyzing related volatile impurities. brieflands.com
Spectroscopic and Spectrometric Approaches
Spectroscopic and spectrometric techniques are fundamental in the analytical and bioanalytical investigation of pharmaceutical compounds. These methods are instrumental in the qualitative and quantitative analysis of drug substances and their metabolites in various matrices. For a compound such as this compound, these approaches would be crucial for ensuring quality, understanding its behavior in biological systems, and establishing a comprehensive analytical profile.
UV/Vis Spectrophotometry in Bioanalytical Studies
UV/Vis spectrophotometry is a widely utilized technique in pharmaceutical analysis due to its simplicity, cost-effectiveness, and reliability for the quantification of compounds that possess a chromophore. This compound, containing a benzoate (B1203000) ester group, inherently possesses a chromophoric moiety that allows for its detection and quantification using UV/Vis spectrophotometry.
In bioanalytical studies, UV/Vis spectrophotometry can be employed to determine the concentration of this compound in biological fluids such as plasma or urine. This is often achieved after a suitable extraction procedure to remove interfering substances. The method would be based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law.
A typical bioanalytical method using UV/Vis spectrophotometry would involve the following steps:
Sample Preparation: Extraction of this compound from the biological matrix using liquid-liquid extraction or solid-phase extraction.
Wavelength Selection: Determination of the wavelength of maximum absorbance (λmax) for this compound in a suitable solvent.
Calibration Curve: Preparation of a series of standard solutions of this compound of known concentrations and measurement of their absorbance to construct a calibration curve.
Sample Analysis: Measurement of the absorbance of the extracted sample solution and determination of the concentration of this compound from the calibration curve.
While direct UV/Vis spectrophotometry is a valuable tool, its application in complex biological matrices can be limited by a lack of specificity. Therefore, it is often coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) for enhanced separation and more accurate quantification. In an HPLC system, the UV/Vis spectrophotometer serves as a detector, measuring the absorbance of the eluate as it exits the chromatographic column.
Illustrative Data for a Hypothetical UV/Vis Spectrophotometric Method:
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | ~230 nm (estimated for benzoate chromophore) |
| Linearity Range | 1-20 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Recovery | 95-105% |
Atomic Absorption Spectrometry for Related Compound Analysis
Atomic Absorption Spectrometry (AAS) is a highly sensitive technique primarily used for the determination of trace metals. nih.govthermofisher.com While not directly applicable to the analysis of the intact organic molecule of this compound, AAS can be employed indirectly for the analysis of related compounds or impurities, particularly those of metallic nature that may be present from the manufacturing process (e.g., residual catalysts). impactfactor.orgdrawellanalytical.com
The indirect analysis of organic compounds by AAS can be achieved by forming a complex between the organic molecule and a metal ion. impactfactor.org The concentration of the organic compound can then be determined by measuring the concentration of the metal in the complex. impactfactor.org However, this approach is less common for routine pharmaceutical analysis of organic molecules compared to chromatographic and other spectroscopic methods.
A more direct application of AAS in the context of this compound would be in the limit tests for heavy metals as specified in pharmacopeial monographs. This ensures that the levels of potentially toxic elemental impurities are below the accepted safety thresholds.
Key Considerations for AAS in Pharmaceutical Analysis:
| Application | Description |
| Elemental Impurity Analysis | Quantification of trace metals (e.g., Pb, As, Hg, Cd) that may be present as impurities from raw materials or manufacturing equipment. drawellanalytical.com |
| Indirect Quantification | Formation of a metal complex with the drug molecule, followed by the determination of the metal concentration as a proxy for the drug concentration. impactfactor.org |
| Instrumentation | Flame AAS (FAAS) for higher concentrations and Graphite Furnace AAS (GFAAS) for trace and ultra-trace level analysis. drawellanalytical.com |
Method Validation for Pharmacokinetic Studies and Impurity Isolation
Method validation is a critical process in pharmaceutical analysis that demonstrates that an analytical procedure is suitable for its intended purpose. globalresearchonline.net For pharmacokinetic studies and impurity isolation of this compound, robust and validated analytical methods are essential to ensure the reliability and accuracy of the data generated.
Method Validation for Pharmacokinetic Studies:
Pharmacokinetic studies involve the measurement of drug concentrations in biological fluids over time to understand its absorption, distribution, metabolism, and excretion (ADME). nih.gov The validation of bioanalytical methods for these studies is governed by stringent regulatory guidelines.
Key validation parameters for a bioanalytical method include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, and other drugs.
Accuracy: The closeness of the determined value to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes within-run (intra-day) and between-run (inter-day) precision.
Calibration Curve: The relationship between the instrumental response and the known concentrations of the analyte. The curve should be linear over a defined range.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Recovery: The efficiency of the extraction procedure.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Illustrative Validation Parameters for a Hypothetical Pharmacokinetic Assay:
| Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% at LOQ) |
| Precision (CV%) | ≤15% (≤20% at LOQ) |
| Selectivity | No significant interference at the retention time of the analyte and internal standard |
| Linearity (r²) | ≥0.99 |
| Recovery | Consistent, precise, and reproducible |
Method Validation for Impurity Isolation:
The isolation and characterization of impurities are crucial for ensuring the safety and quality of a drug substance. nih.govintertek.com Analytical methods used for impurity profiling must be validated to demonstrate their ability to separate, detect, and quantify these impurities accurately. nih.gov High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. nih.gov
Validation of an impurity isolation method would focus on:
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, including impurities, degradants, and matrix components.
LOD and LOQ: Essential for quantifying trace-level impurities.
Linearity and Range: To ensure accurate quantification of impurities over a range of concentrations.
Accuracy and Precision: To demonstrate the reliability of the impurity measurements.
Robustness: The ability of the method to remain unaffected by small, but deliberate variations in method parameters.
Development and Qualification of Reference Substances
Reference substances, also known as reference standards, are highly purified compounds that are used as a basis for comparison in analytical procedures. mriglobal.orgpharmtech.comcambrex.comeurofins.comgmpsop.com The development and qualification of a reference substance for this compound are fundamental for all analytical work, as the accuracy of the results is directly dependent on the purity and identity of the reference standard used. pharmtech.com
The process of developing and qualifying a reference substance involves:
Synthesis and Purification: The compound is synthesized and purified to the highest possible degree. eurofins.com
Structural Elucidation: A comprehensive set of analytical techniques is used to confirm the chemical structure of the compound. These techniques may include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Purity Determination: The purity of the reference substance is determined using a combination of methods to account for different types of impurities. Chromatographic methods like HPLC are typically used to assess organic purity, while techniques like Karl Fischer titration for water content and thermogravimetric analysis for residual solvents are also employed.
Certificate of Analysis (CoA): A CoA is issued that documents the identity, purity, and other relevant properties of the reference substance.
Stability Testing: The stability of the reference substance is monitored over time under defined storage conditions to establish a re-test date or expiry date. mriglobal.org
Key Analytical Techniques for Reference Standard Qualification:
| Technique | Purpose |
| ¹H and ¹³C NMR | Confirmation of the chemical structure and identification of organic impurities. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern to confirm identity. |
| Infrared (IR) Spectroscopy | Confirmation of functional groups present in the molecule. |
| High-Performance Liquid Chromatography (HPLC) | Determination of purity and quantification of organic impurities. |
| Karl Fischer Titration | Determination of water content. |
| Thermogravimetric Analysis (TGA) | Assessment of residual solvents and thermal stability. |
| Elemental Analysis | Confirmation of the empirical formula. |
Advanced Research Applications and Future Directions
Investigational Use in Specific Disease Models
The exploration of existing drugs for new therapeutic purposes, a strategy known as drug repositioning, is a growing area of pharmacological research. While direct research is in some cases limited, the foundational science of related compounds offers a glimpse into the potential future applications of hexylcaine (B1204205) hydrochloride in complex diseases.
Juvenile Neuronal Ceroid Lipofuscinosis (JNCL), also known as Batten disease, is a rare, fatal neurodegenerative disorder of childhood. nih.gov The disease is characterized by the accumulation of lipopigments in the body's tissues. While there are animal models for Batten disease that are used to study disease progression and test potential therapies, there is currently no published research directly investigating the role or therapeutic potential of hexylcaine hydrochloride in JNCL disease models. nih.govcriver.combdsrafoundation.org
The repositioning of local anesthetics as potential anticancer agents is an emerging area of oncology research. frontiersin.orgresearchgate.netnih.govnih.gov Studies have shown that some local anesthetics can inhibit tumor cell proliferation, migration, and invasion, and may even sensitize cancer cells to conventional chemotherapies. nih.gov While specific research on the anticancer effects of this compound is not yet available, the findings for structurally and functionally related local anesthetics, such as lidocaine (B1675312) and procaine (B135), provide a strong rationale for investigating its potential in this area.
The proposed anticancer mechanisms of local anesthetics are multifaceted and include the blockade of voltage-gated sodium channels, which are overexpressed in some cancer cells and are implicated in tumor progression and metastasis. doaj.org Other potential mechanisms include the regulation of epigenetic changes and the induction of pro-apoptotic pathways. nih.gov
| Local Anesthetic | Cancer Cell Line | Observed Effects | Potential Mechanism of Action |
|---|---|---|---|
| Lidocaine | Breast Cancer (MCF-7, MDA-MB-231) | Enhanced apoptosis when combined with cisplatin, suppressed colony formation. nih.gov | Sensitization to chemotherapy. nih.gov |
| Lidocaine | Lung Cancer | Inhibited cancer cell invasion and metastasis. nih.gov | Suppression of MMP-9 secretion. nih.gov |
| Lidocaine | Various Cancer Cells | Inhibited proliferation, invasion, and migration; induced apoptosis. nih.gov | Regulation of epigenetic changes, promotion of pro-apoptosis pathways. nih.gov |
Novel Drug Delivery Systems Research
To enhance the therapeutic potential and patient compliance of this compound, researchers are exploring novel drug delivery systems. These systems aim to improve its administration for topical and transdermal applications and to provide controlled, sustained release of the drug.
Topical and transdermal drug delivery offers a non-invasive route of administration that can provide both local and systemic effects. hospitalpharmacyeurope.comcaldic.com The primary barrier to this route is the stratum corneum, the outermost layer of the skin. caldic.com To overcome this, various skin penetration enhancement techniques are being developed. These include the use of chemical enhancers, such as solvents and surfactants, and physical methods like sonophoresis and the use of microneedles. caldic.com
Research has identified this compound as a candidate for inclusion in advanced skin penetration systems. One such system is designed for the topical application of amine-functional drug salts. This system utilizes a combination of a fatty acid and an alkane diol to enhance the drug's penetration through the skin.
| Enhancement Strategy | Description | Potential Application for this compound |
|---|---|---|
| Chemical Enhancers | Compounds that temporarily and reversibly increase the permeability of the stratum corneum. caldic.com | Formulation with fatty acids and alkane diols to improve topical absorption. |
| Occlusion | Covering the application area with a nonporous material to hydrate (B1144303) the skin and enhance penetration. hospitalpharmacyeurope.com | Use of occlusive dressings following topical application. hospitalpharmacyeurope.com |
| Physical Methods (e.g., Sonophoresis) | The use of ultrasound to disrupt the stratum corneum and enhance drug delivery. caldic.com | Potential for enhanced delivery in therapeutic applications. caldic.com |
Depot formulations are designed to release a drug in a controlled manner over an extended period, which can improve therapeutic efficacy and reduce the frequency of administration. google.com These formulations are often based on a biodegradable matrix that gradually disperses in the body to release the active agent. While the development of depot compositions is an active area of research for local anesthetics to provide prolonged pain relief, specific studies on depot formulations of this compound are not currently available in the published literature.
This compound as a Pharmacological Research Tool
The primary mechanism of action of this compound is the blockade of voltage-gated sodium channels in neuronal membranes. cymitquimica.comwikipedia.orgdrugbank.com This action prevents the influx of sodium ions necessary for the generation and propagation of nerve impulses, resulting in a local anesthetic effect. cymitquimica.comwikipedia.orgdrugbank.com
This well-defined mechanism makes this compound, and other local anesthetics, valuable tools in pharmacological research for studying the role of sodium channels in various physiological and pathological processes. nih.govnih.govresearchgate.netsemanticscholar.org By selectively blocking these channels, researchers can investigate their involvement in pain pathways, neuronal excitability, and other cellular functions. However, beyond its established role as a sodium channel blocker, there is limited information on the use of this compound as a specific pharmacological probe for other research purposes.
Probes for Sodium Channel Function Research
The principal action of this compound is the inhibition of sodium influx through voltage-gated sodium channels in the cell membrane of neurons. drugbank.com By blocking these channels, the compound prevents the generation and propagation of action potentials, the fundamental electrical signals of the nervous system. nih.gov This mechanism makes compounds like this compound valuable as pharmacological probes to investigate the biophysical and functional properties of sodium channels.
Researchers utilize sodium channel blockers to explore various aspects of channel function. These compounds can help elucidate the roles of different channel subtypes, characterize their gating kinetics (the process of opening and closing), and map the drug-binding sites within the channel's pore. nih.govfrontiersin.org The receptor site for local anesthetics is believed to be located on the cytoplasmic, or inner, portion of the sodium channel. nih.gov By studying how this compound and similar molecules interact with this site, scientists can gain a deeper understanding of the channel's structure and how it changes conformation between resting, open, and inactivated states. While specific electrophysiological studies detailing the use of this compound as a probe are not extensively documented in recent literature, its known mechanism allows for its theoretical application in such research.
Below is a table summarizing the key properties of sodium channels that can be investigated using blocker compounds like this compound.
| Research Area | Investigated Property | Description |
| Channel Gating | State-dependence of block | Analyzing how the drug's binding affinity changes depending on whether the channel is in a resting, open, or inactivated state. |
| Channel Structure | Binding site characterization | Identifying the specific amino acid residues within the channel's inner pore that the drug molecule interacts with. |
| Channel Subtype Function | Differentiating subtype roles | Using the blocker to isolate or inhibit specific sodium channel isoforms (e.g., Nav1.7, Nav1.8) to understand their unique contributions to neuronal excitability. |
| Action Potential Dynamics | Conduction velocity and threshold | Measuring how the blockade of sodium channels affects the speed and initiation requirements of nerve impulses. |
Reference Compound in Pain Pathway Investigations
In the study of pain, or nociception, compounds with a known mechanism of action are often used as reference standards to validate experimental models or to compare the efficacy of new, investigational analgesics. Given that the transmission of pain signals is heavily dependent on the firing of action potentials in sensory neurons, sodium channel blockers are a critical class of compounds in this area of research. nih.gov
Historical pharmacological studies have utilized this compound in a comparative context. For instance, early research evaluated its activity and clinical performance in comparison to Procaine, another well-known local anesthetic. nih.govnih.gov These studies helped to characterize its relative potency and duration of action, establishing its place within this class of drugs.
In modern pain pathway investigations, a reference compound like a local anesthetic can be used to confirm that a specific pain model (e.g., a chemical-induced or nerve-injury model in animals) is sensitive to sodium channel blockade. If a model responds predictably to a known sodium channel blocker, it provides a valid baseline against which novel analgesics with different or unknown mechanisms can be tested. While this compound is not commonly cited as a reference compound in contemporary studies, its established role as a potent local anesthetic makes it a historically relevant benchmark for research into pain mechanisms that are mediated by voltage-gated sodium channels.
Emerging Research Areas and Unexplored Pharmacological Dimensions
Beyond the well-defined role in anesthesia and neuropharmacological research, the broader class of local anesthetics is being explored for novel therapeutic applications. One such emerging area is the investigation of their effects on angiogenesis, the formation of new blood vessels. merckmillipore.com Angiogenesis is a critical process in tumor growth and metastasis, making anti-angiogenic agents a key focus of cancer research. researchgate.netbenthamscience.com
Recent studies have demonstrated that other local anesthetics, such as lidocaine, can inhibit angiogenesis induced by Vascular Endothelial Growth Factor A (VEGF-A), a key signaling protein in this process. merckmillipore.com This has opened a new avenue of research into the potential repositioning of these drugs as anti-cancer agents.
In this context, there is an unexplored potential for this compound to exhibit similar properties. Some commercial suppliers of the compound for research purposes suggest that it may inhibit angiogenesis by interacting with angiogenic factors like VEGF-A and Transforming growth factor-beta 1 (TGF-β1). While primary, peer-reviewed research has yet to substantiate these specific claims for this compound, the documented anti-angiogenic activity of related compounds provides a strong rationale for future investigation. merckmillipore.com Exploring these potential off-target effects represents an uncharted pharmacological dimension for this molecule, which could lead to the discovery of novel applications beyond its historical use.
Q & A
Q. What are the key physicochemical parameters to consider when formulating hexylcaine hydrochloride for experimental use?
this compound's solubility (freely soluble in water up to 12% w/v) and pH stability (1% solution pH 4.4) are critical for formulation design. Sterilization methods (e.g., autoclaving) do not degrade its potency, but repeated heat exposure should be avoided to maintain stability . For topical applications, concentrations between 1% and 5% are commonly used, with pH adjustments to minimize tissue irritation .
Q. How can researchers evaluate the relative toxicity of this compound compared to other local anesthetics?
Toxicity assessments should include in vivo LD₅₀ studies across species (e.g., mice, guinea pigs, rabbits) and comparisons with reference agents like procaine and dibucaine. Hexylcaine’s subcutaneous LD₅₀ in guinea pigs is 885 mg/kg when combined with 1:50,000 adrenaline, demonstrating lower systemic toxicity than procaine (500 mg/kg) but higher than dibucaine . In vitro cytotoxicity assays using neuronal cell lines can further validate tissue-specific effects .
Q. What experimental models are suitable for assessing hexylcaine’s anesthetic potency?
The AC₁₀₀ (minimum concentration for 100% efficacy) in guinea pig sciatic nerve models is a gold standard. Hexylcaine’s AC₁₀₀ is 1%, outperforming procaine (4%) and cocaine (2%) . For topical efficacy, corneal or laryngeal irritation models in rabbits can quantify onset time and duration .
Advanced Research Questions
Q. How can contradictions in reported efficacy data between preclinical and clinical studies be addressed?
Discrepancies often arise from interspecies variability in metabolism and receptor binding. For example, hexylcaine’s spinal anesthesia duration in dogs (~90 minutes) exceeds procaine’s (~45 minutes), but human trials show variable responses. To resolve this, use translational models (e.g., primate nerve blocks) and validate findings with pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) .
Q. What methodologies optimize hexylcaine’s stability under repeated sterilization protocols?
Autoclaving hexylcaine solutions at 121°C for 15 minutes does not alter potency, but extended cycles (>30 minutes) reduce HCl content by 0.3–0.5%, impacting pH and efficacy. Stability testing should include HPLC assays for degradation products (e.g., free hexylcaine base) and pH monitoring .
Q. How can researchers design studies to investigate hexylcaine’s synergistic effects with adjuvants like adrenaline?
Co-administration with 1:50,000 adrenaline enhances hexylcaine’s duration by vasoconstriction. Experimental designs should compare nerve block duration (e.g., sciatic nerve in rats) with/without adrenaline and quantify plasma concentration curves via LC-MS .
Q. What analytical techniques are recommended for characterizing hexylcaine’s purity and degradation in stored formulations?
Use NMR for structural validation, UV-Vis spectroscopy for concentration assays (λmax = 260 nm), and ion chromatography for chloride content analysis. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf-life .
Q. How do hexylcaine’s pharmacological properties differ in regional versus spinal anesthesia?
For spinal anesthesia, hexylcaine’s low neurotoxicity (guinea pig model) and rapid onset (<5 minutes) make it suitable for short procedures. However, its shorter duration (~90 minutes) compared to bupivacaine requires adjuvant strategies (e.g., dextrose addition for baricity modulation) .
Q. What in vitro models best predict hexylcaine’s tissue penetration and diffusion kinetics?
Franz diffusion cells with human skin or mucosal membranes can quantify permeation rates. Mathematical modeling (e.g., Fick’s law) can correlate these data with in vivo nerve block efficacy .
Q. How can researchers address discrepancies in hexylcaine’s therapeutic ratio across species?
The therapeutic ratio (LD₅₀/ED₅₀) in guinea pigs is 885:1, but human trials report lower margins. Cross-species comparisons using microdialysis probes in nerve tissues can identify metabolic or receptor affinity differences. Population pharmacokinetic modeling in clinical cohorts may further refine dosing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
